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Introduction

Calcium (Ca?*) is a universal second messenger that plays a pivotal role in regulating a
multitude of cellular processes, including gene transcription, muscle contraction, cell
proliferation, and apoptosis.[1] The ability to accurately measure intracellular calcium
concentration ([Ca2*]i) is crucial for understanding these physiological and pathophysiological
events. Fluorescent indicators are powerful tools for this purpose, and among them, ratiometric
dyes offer significant advantages for quantitative measurements.[2]

Fura-PE3, a derivative of Fura-2, is a ratiometric fluorescent Ca2* indicator designed for
improved intracellular retention.[3][4] Like its predecessor, Fura-PE3 undergoes a spectral shift
upon binding to Ca?*. This property allows for the ratio of fluorescence intensities at two
different excitation wavelengths to be calculated, providing a quantitative measure of [Ca2*]i
that is largely independent of variations in dye concentration, cell thickness, photobleaching,
and dye leakage.[2][5] This application note provides a detailed protocol for using Fura-PE3 to
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calculate intracellular calcium concentration, from cell loading to the final calculation using the
Grynkiewicz equation.

Principle of Ratiometric Measurement with Fura-PE3

Fura-PE3 exhibits a Ca?*-dependent shift in its excitation spectrum. When unbound to calcium,
its excitation maximum is approximately 364 nm.[3] Upon binding Ca?*, the excitation
maximum shifts to around 335 nm.[3] In practice, the dye is typically excited at ~340 nm and
~380 nm.[5][6] The fluorescence emission is monitored at a single wavelength, typically around
510 nm.[7][8]

The ratio of the fluorescence emission intensity when excited at 340 nm (Ca2*-bound) to the
intensity when excited at 380 nm (Ca2*-free) is directly proportional to the intracellular calcium
concentration.[7] This ratiometric approach provides a robust method for quantifying [Ca?*]i.[2]
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Fura-PE3 Ratiometric Measurement Principle

Quantitative Data Summary

Accurate calculation of [Ca?*]i requires precise knowledge of the spectral properties of Fura-
PE3 and the parameters used in the Grynkiewicz equation.

Table 1: Spectral Properties of Fura-PE3
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Property Wavelength (nm) Condition

Excitation Maximum (Aex) ~335 Ca?*-Saturated
Excitation Maximum (Aex) ~364 Caz*-Free

Emission Maximum (Aem) ~495 - 502 Caz*-Saturated / Ca2*-Free
Ratiometric Excitation 1 340 Ca2*-Bound Measurement
Ratiometric Excitation 2 380 Ca?*-Free Measurement
Ratiometric Emission 510 Common Detection

Wavelength

Data sourced from Interchim and Abcam product information.[3][8]

Table 2: Parameters for the Grynkiewicz Equation
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L Typical Value Method of
Parameter Description L
(Fura-PE3) Determination

Experimental .
. . Measured during
R fluorescence ratio Variable

the experiment.
(F340/F380).

Fluorescence ratio in

Rmin a zero Cazt ~0.3-0.8

In situ calibration with

) ionophore + EGTA.
environment.

Fluorescence ratio in In situ calibration with
Rmax a Caz*-saturating ~5-15 ionophore + saturating
environment. Caz+.

) o Determined from
Dissociation constant o ,
Kd o ~204 nM (at pH 7.3) titration experiments.
for Ca2* binding. n

Ratio of fluorescence

at 380 nm for Caz*- Determined during in
Sf2/Sh2 ~2-8 . o

free (Sf2) and Ca2*- situ calibration.

bound (Sb2) forms.

Parameter value ranges are typical and should be determined empirically for each
experimental setup.[9]

Experimental Protocols
Protocol 1: Cell Loading with Fura-PE3 AM

This protocol describes the loading of cells with the membrane-permeant acetoxymethyl (AM)
ester form of Fura-PE3. Inside the cell, esterases cleave the AM group, trapping the active
indicator in the cytoplasm.[3][7]

Materials:
» Fura-PE3 AM (Fura-2 Leakage Resistant, AM)

¢ High-quality, anhydrous Dimethyl Sulfoxide (DMSOQO)
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e Pluronic® F-127, 20% (w/v) solution in DMSO

o Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-
glucose buffer), pH 7.4.[10]

* Probenecid (optional, for reducing leakage)[6]
Procedure:

e Prepare a 1-10 mM Fura-PE3 AM Stock Solution: Dissolve Fura-PE3 AM in anhydrous
DMSO.[3] Store desiccated at -20°C, protected from light.[3][10]

o Prepare Loading Buffer: a. On the day of the experiment, warm the Fura-PE3 AM stock
solution to room temperature. b. To improve solubility, mix the Fura-PE3 AM stock solution
with an equal volume of 20% Pluronic® F-127 solution before diluting into the buffer.[3] c.
Dilute the Fura-PE3 AM/Pluronic mixture into the physiological buffer to a final working
concentration of 1-5 uM.[3] The optimal concentration should be determined empirically for
each cell type. d. If using probenecid to reduce leakage, add it to the loading buffer at a final
concentration of 1-2.5 mM.[6][7]

e Cell Loading: a. Culture cells on coverslips or in microplates appropriate for fluorescence
imaging. b. Remove the culture medium and wash the cells gently with the physiological
buffer.[8] c. Add the Fura-PE3 AM loading buffer to the cells. d. Incubate for 30-60 minutes at
37°C or room temperature, protected from light.[3][6] Incubation at lower temperatures may
reduce dye compartmentalization.[11]

o Wash and De-esterification: a. Remove the loading buffer and wash the cells twice with fresh
physiological buffer to remove extracellular dye.[7] b. Incubate the cells in fresh buffer for an
additional 20-30 minutes at room temperature to allow for complete de-esterification of the
AM ester by intracellular esterases.[7]

Protocol 2: Intracellular Calcium Measurement

Instrumentation:

o Afluorescence imaging system (microscope) or a fluorometer (plate reader) equipped with:
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o An excitation light source capable of rapidly alternating between 340 nm and 380 nm.[2]

o An emission filter centered around 510 nm.[7]

o Software capable of recording fluorescence intensities at both excitation wavelengths and
calculating their ratio.

Procedure:

Mount the coverslip with loaded cells onto the microscope stage or place the microplate into
the reader.

o Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510
nm.

o Acquire baseline fluorescence images or readings, alternating between the two excitation
wavelengths.

o Apply the experimental stimulus (e.g., agonist, drug) to the cells.
» Record the changes in fluorescence intensity at both wavelengths over time.

e The instrument's software will calculate the ratio (R = F340/F380) for each time point after
subtracting background fluorescence.[9]

Protocol 3: In Situ Calibration for Rmin, Rmax, and
Sf2/Sb2

To convert the fluorescence ratio (R) into an absolute calcium concentration, calibration is
required.[8][9] This is typically performed at the end of each experiment using the same cells.

Materials:
e Calcium ionophore (e.g., 5-10 pM lonomycin)
o Ca?*-free buffer (physiological buffer with 5-10 mM EGTA)

o Ca?*-saturating buffer (physiological buffer with 1-10 mM CacClz)
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Procedure:

o Determine Rmax: At the end of the experiment, add the calcium ionophore (e.g., lonomycin)
followed by the Ca?*-saturating buffer to the cells. This will clamp the intracellular Ca2* at a
high, saturating level. Record the stable, maximum fluorescence ratio (F340/F380); this is
Rmax.[9]

o Determine Rmin: Remove the high Ca2* solution and perfuse the cells with the Caz*-free
buffer containing the ionophore and EGTA. This will chelate all available Ca2*, reducing the
intracellular concentration to near zero. Record the stable, minimum fluorescence ratio; this
is Rmin.[9]

o Determine Sf2/Sb2: This value is the ratio of fluorescence intensities measured at the
second excitation wavelength (380 nm) under Ca?*-free (F380_min) and Ca?*-saturating
(F380_max) conditions.[12]

o Sf2 is the background-corrected fluorescence value at 380 nm excitation in the presence
of EGTA (from the Rmin step).

o Sb2 is the background-corrected fluorescence value at 380 nm excitation in the presence
of saturating Ca?* (from the Rmax step).

o Calculate Sf2/Sh2.

Protocol 4: Calculation of Intracellular Calcium
Concentration

The intracellular free calcium concentration, [Ca2*]i, is calculated using the Grynkiewicz
equation:[13][14][15]

[Cazt]i = Kd x (Sf2/Sb2) x [(R - Rmin) / (Rmax - R)]
Procedure:

e For each experimental time point, use the measured ratio R.
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o Use the empirically determined values for Rmin, Rmax, and Sf2/Sb2 from the calibration
protocol.

» Use the known dissociation constant (Kd) for Fura-PE3 (~204 nM at physiological pH).[4]

 Insert these values into the Grynkiewicz equation to calculate the [Ca?*]i in nM for each data
point.

Visualized Workflows and Pathways
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Workflow for [Ca?*]i Measurement with Fura-PE3
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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